molecular formula C7H5N5 B2836129 5-azido-1H-indazole CAS No. 20376-99-2

5-azido-1H-indazole

Cat. No.: B2836129
CAS No.: 20376-99-2
M. Wt: 159.152
InChI Key: LYOBLOSSFBVVFY-UHFFFAOYSA-N
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Description

1H-Indazole, 5-azido- is a derivative of indazole, which is a heterocyclic compound . Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indazole derivatives are widely studied for their diverse biological activities, making them valuable scaffolds in drug discovery. They have been explored for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, indazole-based compounds have shown promise as anticancer agents by targeting various pathways and receptors critical for cancer progression, such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and aurora kinases. This versatility underlines the potential of 1H-Indazole, 5-azido- derivatives in developing novel therapeutic agents (Wan et al., 2019).

Agricultural Applications

Azole fungicides, which could include derivatives of 1H-Indazole, 5-azido-, play a crucial role in protecting crops from fungal diseases. These compounds work by inhibiting ergosterol synthesis, a key component of the fungal cell membrane, thus providing an effective means of controlling fungal growth. Their use ensures crop safety and productivity, highlighting the significance of azole derivatives in agriculture (Chambers et al., 2014).

Material Science

Azoles, including indazole derivatives, are also researched for their applications in material science, such as in the development of corrosion inhibitors for metal surfaces. These compounds can form protective layers on metals, preventing oxidative damage and extending the lifespan of metal-based structures. The efficacy of azole derivatives in this area further underscores the versatility and potential of compounds like 1H-Indazole, 5-azido- in developing new materials (Hrimla et al., 2021).

Safety and Hazards

While specific safety and hazard information for 1H-Indazole, 5-azido- is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, 1H-Indazole-5-carboxylic acid is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-azido-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBLOSSFBVVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Neat tert-butyl nitrite (670 μL, 5633 μmol) was added to a suspension of 5-aminoindazole (500 mg, 3755 μmol) (commercially available from VWR Chemical Catalog (Order Number AAAL06705-14)) in MeCN (7 mL) at 0° C. followed by dropwise addition of trimethylsilyl azide (598 μL 4506 μmol). The mixture was stirred at 0° C. for 5 minutes room temperature for 18 hours, and at 50° C. for 24 hours. The mixture was concentrated under reduced pressure, and the resulting brown residue was absorbed onto silica gel and purified by flash chromatography (silica gel, 2% to 6% MeOH/DCM) to provide 5-azido-1H-indazole (456 mg, 76%) as a golden solid. LCMS (API-ES) m/z: 160.1 (M+H+).
Quantity
670 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
598 μL
Type
reactant
Reaction Step Two

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